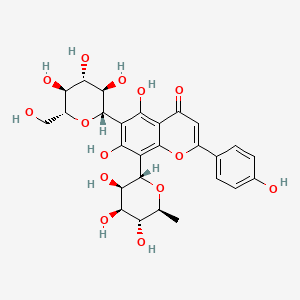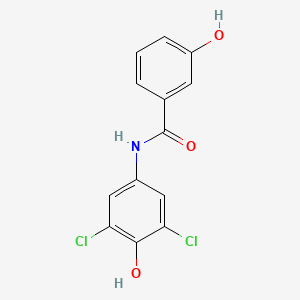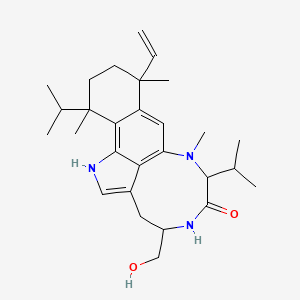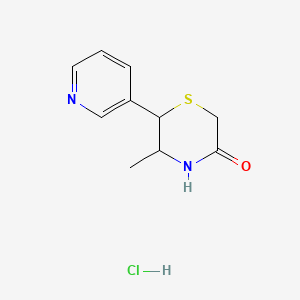
Violanthin
Übersicht
Beschreibung
Synthesis Analysis
Violanthin is synthesized from zeaxanthin through epoxidation, a process catalyzed by zeaxanthin epoxidase, which leads to the formation of this compound via antheraxanthin as an intermediate product. This synthesis occurs in photosynthetic eukaryotes, including higher plants, and is a key part of the xanthophyll cycle, which is essential for the dissipation of excessive light energy (Takemura, Sahara, & Misawa, 2021).
Molecular Structure Analysis
The molecular structure of this compound includes a 5,6,5′,6′-tetrahydro-β,β-carotene-3,3′-diol backbone with specific geometric configurations that are crucial for its function in the xanthophyll cycle. These configurations allow this compound to efficiently undergo isomerization and epoxidation/de-epoxidation reactions under varying light conditions, thereby playing a vital role in photoprotection and energy dissipation within the chloroplasts.
Chemical Reactions and Properties
This compound participates in several key chemical reactions, including the isomerization and epoxidation/de-epoxidation processes that are central to the xanthophyll cycle. These reactions are sensitive to light conditions and are essential for adjusting the energy dissipation mechanisms of plants in response to changes in light intensity (P. Molnar et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as its light-absorbing characteristics and solubility in various solvents, are key to its function in plants. These properties allow this compound to be efficiently involved in the light-harvesting complex and to participate actively in the photoprotective mechanisms through energy dissipation and quenching of excited chlorophyll molecules.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity towards various chemical agents and its role in forming esters with fatty acids, are indicative of its biological functions. These properties are crucial for its participation in the xanthophyll cycle and its ability to modulate the fluidity and function of thylakoid membranes in the chloroplasts (Hansmann & Kleinig, 1982).
Wissenschaftliche Forschungsanwendungen
Flavonoid Composition : Violanthin has been identified as a flavonoid component in plants like Viola arvensis and Viola tricolor L. It is often found alongside other flavonoids and contributes to the chemical profile of these plants (Carnat et al., 1998), (Vukics et al., 2008).
Antioxidant Activity : this compound has been identified in studies as having antioxidant properties. For example, a study focusing on Malaysian plants found that the methanol extract of Aquilaria malaccensis leaves, which contains this compound, exhibited strong antioxidant properties (Mei Yong, 2019).
Anti-inflammatory Effects : A study demonstrated the anti-inflammatory effects of violaxanthin, a related compound to this compound, isolated from microalga Chlorella ellipsoidea. It showed potential as an anti-inflammatory agent (Soontornchaiboon et al., 2012).
Photoluminescence Applications : Violaxanthin, another compound related to this compound, was investigated for its photoluminescence activity, which might be applicable in organic light-emitting diodes (OLEDs) (H. Lee et al., 2015).
Cancer Cell Proliferation Inhibition : A study on Dunaliella tertiolecta extracts, containing violaxanthin, demonstrated strong antiproliferative activity on certain cancer cell lines, suggesting potential applications in cancer treatment (Pasquet et al., 2011).
Biochemical Analysis : this compound has been isolated and characterized from various plant sources, adding to the understanding of plant biochemistry and potential applications in phytochemical studies (Flamini, 2007), (Molnar et al., 1985).
Microalgal Production : Research has explored the optimum conditions for the production of violaxanthin from microalgae, with implications for its use in food and pharmaceutical applications (Wang et al., 2018).
Carotenoid Biosynthesis : Studies on the biosynthesis pathways of carotenoids like violaxanthin in various organisms, including microalgae and genetically engineered Saccharomyces cerevisiae, provide insights into their production and potential applications (Park et al., 2021), (Cataldo et al., 2020).
Separation and Identification Techniques : Research on this compound also includes its separation and identification from various plants, which is crucial for understanding its properties and potential applications (Ye et al., 2016).
Wirkmechanismus
Target of Action
Violanthin primarily targets photosynthetic eukaryotes, including higher plants . It is involved in the xanthophyll cycle, a protective mechanism that helps these organisms manage excessive light energy .
Mode of Action
This compound interacts with its targets through a process known as the xanthophyll cycle . This cycle involves the biosynthesis of this compound from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin . The cycle helps to eliminate excessive light energy, protecting the photosynthetic organisms from potential damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the xanthophyll cycle . This compound is biosynthesized from zeaxanthin through the action of zeaxanthin epoxidase (ZEP), resulting in antheraxanthin, which is then converted into this compound . This pathway helps photosynthetic organisms manage excessive light energy, thereby preventing photo-oxidative stress .
Result of Action
The primary result of this compound’s action is the protection of photosynthetic organisms from excessive light energy . By participating in the xanthophyll cycle, this compound helps to eliminate this excess energy, thereby preventing potential damage to these organisms .
Action Environment
The action of this compound is influenced by environmental factors such as light intensity . In environments with excessive light, the xanthophyll cycle, in which this compound plays a crucial role, becomes particularly important for protecting photosynthetic organisms . .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOUGOXRXQDXDC-RSPRXDBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904828 | |
| Record name | Violanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40581-17-7 | |
| Record name | Violanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40581-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Violanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)





